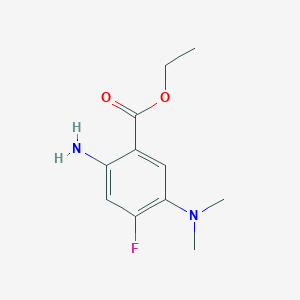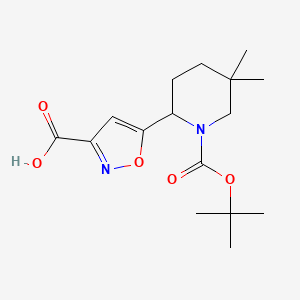
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoxazole ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C16H24N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions.
Final Coupling: The piperidine and isoxazole rings are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-Butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid
- 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid
Uniqueness
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H24N2O5 |
|---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
5-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-9-16(4,5)7-6-11(18)12-8-10(13(19)20)17-23-12/h8,11H,6-7,9H2,1-5H3,(H,19,20) |
InChI Key |
NUZNKCWVGQOFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2=CC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


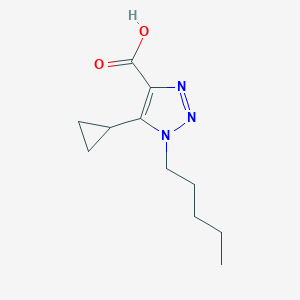
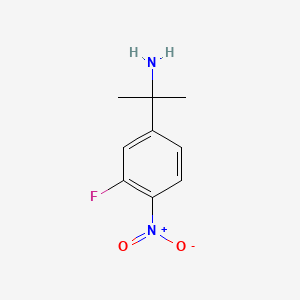

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
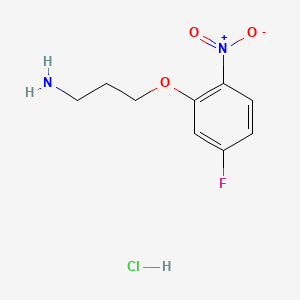

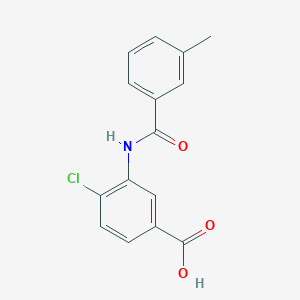
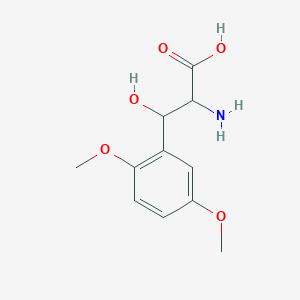
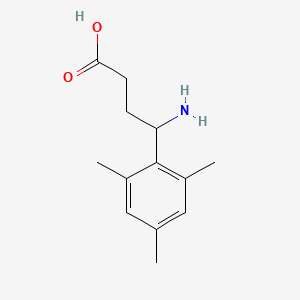
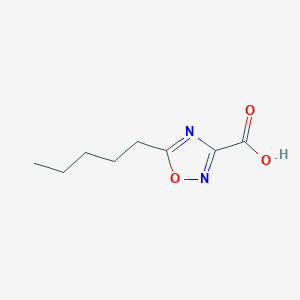

![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

